Para-Fluoro vs. Meta-Fluoro Regioisomer: Electronic and Steric Differentiation
The 4-fluorobenzenesulfonyl group of the target compound positions the fluorine atom para to the sulfonyl linkage, whereas the direct analog 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS 1021216-98-7) places it in the meta position [1]. In triazolopyridazine-based kinase inhibitor series, regioisomeric fluorination alters both the electron-withdrawing character and the steric contour of the sulfonyl aryl ring, which docking studies show directly impacts the quality of van der Waals contacts and hydrogen-bond networks within the ATP-binding site [2]. This regioisomeric difference is not cosmetic; it represents a deliberate SAR decision point relevant to lead optimization campaigns where fluoro position has been correlated with c-Met IC₅₀ shifts exceeding 10-fold among closely related congeners [2].
| Evidence Dimension | Fluorine substitution position on benzenesulfonyl ring |
|---|---|
| Target Compound Data | 4-fluoro (para) substitution |
| Comparator Or Baseline | 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS 1021216-98-7); 3-fluoro (meta) substitution |
| Quantified Difference | Regioisomeric shift; literature SAR indicates fluoro position can modulate potency >10-fold in related triazolopyridazine kinase inhibitors [2] |
| Conditions | Structural comparison; potency range inferred from published triazolopyridazine c-Met/Pim-1 SAR series |
Why This Matters
For procurement decisions in kinase inhibitor design, the para-fluoro regioisomer represents a distinct SAR vector that cannot be assumed equivalent to the meta-fluoro analog without experimental confirmation.
- [1] Kuujia. 1-(3-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, CAS 1021216-98-7. https://www.kuujia.com View Source
- [2] Mahmoud, M. E. et al. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 14, 30346–30363 (2024). View Source
